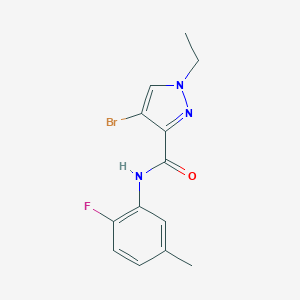
4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide, also known as BAY-678, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of pyrazole carboxamides and has been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide is still under investigation. However, it has been suggested that this compound exerts its biological activities by inhibiting the activity of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a key role in inflammation. This compound has also been found to inhibit the activity of phosphodiesterase-4 (PDE-4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP), which is an important signaling molecule involved in immune regulation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This compound has also been found to inhibit the activity of COX-2, which leads to a reduction in the production of prostaglandins. Furthermore, this compound has been shown to induce apoptosis in cancer cells and inhibit angiogenesis. This compound has also been found to modulate the immune system by inhibiting the activation of T cells and reducing the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It has been found to exhibit potent biological activities at low concentrations, which makes it an attractive candidate for drug development. This compound is also stable under a wide range of pH and temperature conditions, which makes it suitable for various experimental conditions. However, the limitations of this compound include its low solubility in water, which makes it difficult to administer in vivo. Furthermore, the mechanism of action of this compound is still not fully understood, which makes it challenging to optimize its therapeutic potential.
Future Directions
There are several future directions for the research and development of 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide. One potential direction is to investigate the efficacy of this compound in animal models of various diseases such as cancer, inflammation, and autoimmune disorders. Another direction is to optimize the formulation of this compound to improve its solubility and bioavailability. Furthermore, the mechanism of action of this compound needs to be further elucidated to optimize its therapeutic potential. Finally, the safety and toxicity of this compound need to be thoroughly evaluated to ensure its safety for human use.
In conclusion, this compound is a synthetic compound that has shown promising potential as a therapeutic agent for various diseases. Its potent anti-inflammatory and anti-cancer activities make it an attractive candidate for drug development. However, further research is needed to optimize its therapeutic potential and ensure its safety for human use.
Synthesis Methods
The synthesis of 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide involves the reaction of 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid with 2-fluoro-5-methylphenylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction takes place in anhydrous dichloromethane at room temperature for 24 hours. The resulting product is purified by column chromatography to obtain this compound in high yield and purity.
Scientific Research Applications
4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to exhibit potent anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Furthermore, this compound has been found to modulate the immune system by inhibiting the activation of T cells and reducing the production of inflammatory mediators.
Properties
Molecular Formula |
C13H13BrFN3O |
|---|---|
Molecular Weight |
326.16 g/mol |
IUPAC Name |
4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13BrFN3O/c1-3-18-7-9(14)12(17-18)13(19)16-11-6-8(2)4-5-10(11)15/h4-7H,3H2,1-2H3,(H,16,19) |
InChI Key |
VYCRMIGCSAMEOY-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC2=C(C=CC(=C2)C)F)Br |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=C(C=CC(=C2)C)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 7-methyl-3-oxo-5-phenyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280062.png)
![4-bromo-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280063.png)
![4-chloro-N-[(2-chlorophenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280065.png)
![6-Amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280066.png)
![N-(4-acetylphenyl)-N'-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea](/img/structure/B280067.png)
![N-(2,6-dichlorophenyl)-2-[1-(4-methylphenyl)-5-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B280072.png)
![methyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280078.png)
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280079.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[(3-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B280080.png)
![N-[(2,5-dimethoxyphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280081.png)
![N-[(4-acetylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280085.png)
![1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280086.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B280087.png)
![1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280088.png)
